molecular formula C17H37NO3 B3044057 4-hydroxysphinganine (C17 base) CAS No. 40289-37-0

4-hydroxysphinganine (C17 base)

Cat. No.: B3044057
CAS No.: 40289-37-0
M. Wt: 303.5 g/mol
InChI Key: NKOLYWXODIHTSI-BBWFWOEESA-N
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Description

“(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol” is a chemical compound with the molecular formula C18H39NO3 . It is a type of ceramide, which are a family of waxy lipid molecules. Ceramides are composed of a sphingosine and a fatty acid .


Molecular Structure Analysis

The molecular structure of “(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol” is based on its IUPAC name. The “2S,3S,4R” notation indicates the configuration of the chiral centers in the molecule . The numbers 2, 3, and 4 represent the carbon atoms that are chiral centers . The “S” and “R” configurations are determined by the Cahn-Ingold-Prelog priority rules .

Scientific Research Applications

Structural Analysis in Marine Organisms

(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol has been identified in various marine organisms. For instance, a study on a glass sponge, Aulosaccus sp., revealed the presence of cerebrosides containing this compound. These cerebrosides are unique due to their sphingoid bases and N-acylation with straight-chain 2-hydroxy fatty acids (Santalova, Denisenko, & Dmitrenok, 2015).

Antibacterial Properties

A study on the gorgonian Pseudopterogorgia australiensis of the Indian Ocean discovered sphingosines, including variants of (2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol, exhibiting moderate antibacterial activity. This highlights its potential use in developing new antibacterial agents (Krishna et al., 2004).

Synthetic Applications

The compound's synthetic derivatives also find applications in research. For example, the total synthesis of a partially protected ceramide part of sponge cerebrosides, which includes a variant of (2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol, was achieved. This synthesis is crucial for studying the structure and function of naturally occurring cerebrosides in marine sponges (Nakashima et al., 1994).

Sphingolipid Research

The compound plays a significant role in sphingolipid research. Sphingolipids are essential components of cell membranes and have been studied for their involvement in various biological processes. The structural analysis of sphingolipids from different organisms, including those containing (2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol, provides insights into their biological functions (Gao et al., 2004).

Potential in Drug Discovery

This compound's derivatives have been explored for their potential in drug discovery, particularly in targeting specific biological pathways or diseases. For instance, its analogues have been synthesized and examined for their biological activities, such as antitumor properties, indicating its significance in medicinal chemistry (Morita et al., 1995).

Future Directions

The future research directions for “(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol” could involve exploring its potential applications in skincare products due to its role in maintaining skin health . Additionally, understanding its synthesis could open up possibilities for its production and use in various industries.

Properties

IUPAC Name

(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOLYWXODIHTSI-BBWFWOEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C(C(CO)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxysphinganine (C17 base)
Reactant of Route 2
4-hydroxysphinganine (C17 base)
Reactant of Route 3
4-hydroxysphinganine (C17 base)
Reactant of Route 4
4-hydroxysphinganine (C17 base)
Reactant of Route 5
4-hydroxysphinganine (C17 base)
Reactant of Route 6
4-hydroxysphinganine (C17 base)

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